
1-Heptyl-2-hexyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptyl-2-hexyl-4-methylbenzene is an organic compound with the molecular formula C20H34 It is a derivative of benzene, characterized by the presence of heptyl, hexyl, and methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-heptyl-2-hexyl-4-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptyl-2-hexyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures.
Substitution: AlCl3, FeCl3, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Heptyl-2-hexyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on benzene ring reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic properties to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals, lubricants, and surfactants .
Wirkmechanismus
The mechanism of action of 1-heptyl-2-hexyl-4-methylbenzene in chemical reactions involves the interaction of its alkyl groups with electrophiles or nucleophiles. The presence of electron-donating alkyl groups on the benzene ring increases its reactivity towards electrophilic aromatic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Heptyl-4-methylbenzene
- 1-Hexyl-2-methylbenzene
- 1-Octyl-3-methylbenzene
Comparison: 1-Heptyl-2-hexyl-4-methylbenzene is unique due to the presence of both heptyl and hexyl groups, which provide a distinct steric and electronic environment compared to other similar compounds.
Eigenschaften
CAS-Nummer |
917774-37-9 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-heptyl-2-hexyl-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-4-6-8-10-12-13-19-16-15-18(3)17-20(19)14-11-9-7-5-2/h15-17H,4-14H2,1-3H3 |
InChI-Schlüssel |
QAXFHQDJDPKPOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C=C(C=C1)C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


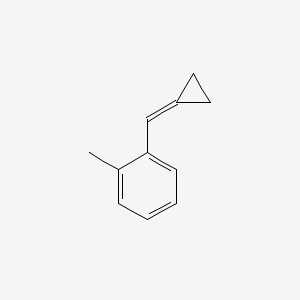


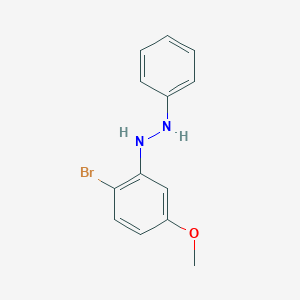
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
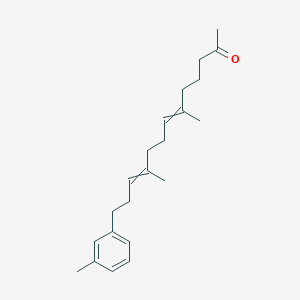
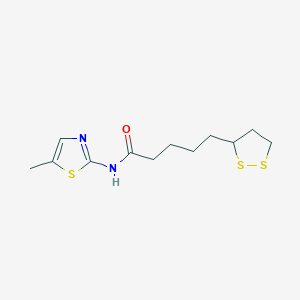
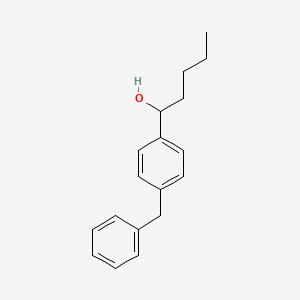
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)

![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
